2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-12-6-3-9(5-8(10)11)4-7(6)13-2/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRNIRUOWIUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid plays a role in various biochemical reactions due to its structural features. It interacts with enzymes, proteins, and other biomolecules, potentially acting as a substrate or inhibitor. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Enzymes such as oxidoreductases and transferases may interact with this compound, facilitating its conversion or modification in metabolic pathways.
Cellular Effects
This compound affects various cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it may influence the activity of kinases and phosphatases, altering phosphorylation states and downstream signaling events. Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It may bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This compound can also interact with transcription factors, influencing gene expression by modulating their binding to DNA. The presence of methoxy groups on the pyrrolidine ring may enhance its binding affinity and specificity for certain targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade under others, leading to altered biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, facilitating its conversion to metabolites. These metabolic pathways can influence the compound’s bioavailability and biological activity. Additionally, this compound may affect metabolic flux, altering the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins may facilitate its uptake and localization. The compound’s distribution can influence its accumulation in specific cellular compartments, affecting its biological activity. For example, it may localize to mitochondria, influencing cellular energy production and metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the nucleus or mitochondria. This localization can enhance its interactions with biomolecules and influence its biological effects. For instance, nuclear localization may allow this compound to modulate gene expression by interacting with transcription factors.
Biological Activity
2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 239.27 g/mol
This compound features a pyrrolidine ring with two methoxy groups and an acetic acid moiety, which may influence its biological activity through interactions with various biological targets.
Research indicates that this compound may exhibit several mechanisms of action:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. Its structure suggests potential interactions with serotonin and dopamine receptors.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could have anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Pharmacological Effects
- Cognitive Enhancement : Animal studies have shown that compounds structurally similar to this compound can enhance cognitive functions. For instance, a study involving rats indicated improved memory retention and learning capabilities following administration of similar pyrrolidine derivatives .
- Anxiolytic Properties : Some case studies have reported anxiolytic effects in animal models treated with related compounds. These effects are hypothesized to be linked to modulation of GABAergic activity .
- Potential Antidepressant Activity : Given its structural similarity to known antidepressants, there is ongoing research into its potential as an antidepressant agent. Early findings suggest it may help alleviate symptoms in rodent models of depression .
Table 1: Summary of Case Studies Involving this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid and its analogs:
Structural and Electronic Comparisons
- Pyrrolidine vs. The 3,4-dimethoxy groups are electron-donating, which may enhance solubility compared to halogenated analogs (e.g., diiodo or trifluoromethyl substituents) .
- Substituent Effects : The difluoromethyl and trifluoromethyl groups in analogs (e.g., EN300-231078) introduce strong electron-withdrawing effects, increasing acidity and metabolic stability . In contrast, the methoxy groups in the target compound may favor interactions with hydrophobic binding pockets in biological targets.
Physicochemical Properties
- Purity : Many analogs, such as pyrazolo[3,4-b]pyridine derivatives, are synthesized at 95% purity, a standard threshold for research-grade compounds .
- Toxicity: Pyridine-based acetic acids (e.g., 2-(pyridin-3-yl)acetic acid) exhibit acute toxicity (Category 4), necessitating stringent handling protocols . No direct toxicity data are available for the target compound, but pyrrolidine derivatives are generally considered less toxic than pyridine analogs.
Preparation Methods
Alkylation of Pyrrolidine Derivatives
According to patent CA1087200A, pyrrolidine derivatives can be alkylated at the nitrogen using alkyl halides under basic conditions, often employing sodium hydride as a base in anhydrous solvents such as acetonitrile. For example, 4-hydroxypyrrolidin-2-one derivatives were alkylated with allyl bromide or propargyl bromide, followed by chromatographic purification to isolate the desired N-substituted pyrrolidinones.
- Dissolve pyrrolidinone derivative in anhydrous acetonitrile.
- Add alkyl bromide (e.g., ethyl bromoacetate for acetic acid side chain precursor).
- Add sodium hydride slowly to deprotonate the nitrogen.
- Heat under reflux for 30 minutes to several hours.
- Quench with dilute hydrochloric acid.
- Evaporate solvent and purify residue by silica gel chromatography.
This method can be adapted to introduce the acetic acid moiety by using bromoacetic acid esters or related alkylating agents.
Esterification and Hydrolysis
Following alkylation, the ester group (such as ethyl ester) can be hydrolyzed to the free acid under acidic or basic conditions. The patent describes acid treatment (e.g., with concentrated sulfuric acid or aqueous acid) to cleave ester groups and liberate the acetic acid functionality.
Purification and Characterization
- Purification is typically achieved by silica gel chromatography using eluents such as ethyl acetate, diethyl ether, or mixtures with hexanes.
- Recrystallization from solvents like acetonitrile or ethyl acetate/hexane mixtures is used to obtain crystalline products.
- Characterization includes melting point determination, thin-layer chromatography (Rf values), and spectroscopic methods (NMR, MS).
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Alkylation of pyrrolidinone with alkyl bromide | Pyrrolidinone derivative, alkyl bromide, sodium hydride, acetonitrile, reflux | N-alkylated pyrrolidinone intermediate | Control temperature, inert atmosphere |
| 2 | Acidic hydrolysis of ester to acetic acid | Concentrated H2SO4 or aqueous acid, room temp to reflux | Free acetic acid derivative | Monitor by TLC, adjust pH as needed |
| 3 | Purification by chromatography or recrystallization | Silica gel chromatography, ethyl acetate/hexane | Pure this compound | Yields vary, typically moderate to good |
Detailed Research Findings and Notes
- The use of sodium hydride as a base is critical for efficient N-alkylation, ensuring deprotonation of the pyrrolidine nitrogen and promoting nucleophilic substitution.
- Alkylating agents such as ethyl bromoacetate provide a convenient handle for subsequent hydrolysis to the acetic acid.
- Chromatographic purification is essential to separate regioisomers and remove unreacted starting materials and by-products.
- The methoxy groups on the pyrrolidine ring are generally introduced via methoxylation of appropriate pyrrolidine precursors before alkylation steps.
- Alternative methods involving multicomponent reactions offer streamlined synthesis but may require optimization for this specific compound.
- Final products should be characterized by NMR (to confirm substitution pattern and purity), mass spectrometry, and melting point analysis to ensure identity and quality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
